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Compound of Interest

Compound Name: MEN11467

Cat. No.: B1663828 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of MEN11467, a potent and selective

antagonist of the tachykinin NK1 receptor, and its role in the substance P signaling pathway.

This document consolidates key preclinical data, outlines detailed experimental methodologies,

and visualizes complex biological processes to serve as a comprehensive resource for

professionals in the field.

Introduction to Substance P and the NK1 Receptor
Substance P (SP) is an eleven-amino acid neuropeptide belonging to the tachykinin family.[1]

[2] It is widely distributed throughout the central and peripheral nervous systems and plays a

crucial role in a variety of physiological processes, including pain transmission, inflammation,

and smooth muscle contraction.[3][4] SP exerts its biological effects primarily through the

activation of the neurokinin-1 receptor (NK1R), a G protein-coupled receptor (GPCR).[3][4] The

interaction between SP and NK1R is a key target for the development of novel therapeutics for

a range of conditions, including chemotherapy-induced nausea and vomiting, pain, and

inflammatory disorders.
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MEN11467 is a potent, selective, and orally effective peptidomimetic antagonist of the

tachykinin NK1 receptor.[5][6] Its pharmacological profile is characterized by a high affinity for

the human NK1 receptor and a distinct insurmountable and poorly reversible mechanism of

action.[5][6]

Data Presentation: Pharmacological Profile of
MEN11467
The following tables summarize the quantitative data on the pharmacological properties of

MEN11467 from various preclinical studies.

Table 1: In Vitro Binding Affinity and Functional Antagonism of MEN11467

Parameter Species/Cell Line Value Reference

pKi
Human NK1 Receptor

(IM9 cells)
9.4 ± 0.1 [5][6]

pKB Guinea Pig Ileum 10.7 ± 0.1 [5][6]

IC50

Ferret Trachea

([Sar⁹]SP-induced

mucus secretion)

~0.3 µM [5]

Table 2: In Vivo Efficacy of MEN11467
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Model Species
Agonist/Ch
allenge

Route of
Administrat
ion

Efficacy
Metric
(ID50/ED50)

Reference

Bronchoconst

riction
Guinea Pig

[Sar⁹,

Met(O₂)¹¹]SP
Intravenous 29 ± 5 µg/kg [6]

Intranasal 31 ± 12 µg/kg [6]

Intraduodenal
670 ± 270

µg/kg
[6]

Plasma

Protein

Extravasation

Guinea Pig
[Sar⁹,

Met(O₂)¹¹]SP
Oral 6.7 ± 2 mg/kg [5]

Antigen

Challenge
Oral 1.3 mg/kg [5]

Foot Tapping

Behavior
Gerbil GR 73632 Intravenous

2.96 ± 2

mg/kg
[5][6]

Signaling Pathways
Substance P/NK1 Receptor Signaling Cascade
The binding of Substance P to the NK1 receptor initiates a cascade of intracellular signaling

events. The NK1 receptor primarily couples to Gq and Gs G-proteins. Activation of Gq leads to

the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-

bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the

release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein

kinase C (PKC). Gs activation, on the other hand, stimulates adenylyl cyclase, leading to an

increase in cyclic AMP (cAMP) levels. These second messengers modulate a variety of

downstream effectors, ultimately leading to the physiological responses associated with SP.
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Caption: Substance P/NK1 Receptor Signaling Pathway.
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Mechanism of Action of MEN11467: Insurmountable
Antagonism
MEN11467 exhibits insurmountable antagonism, meaning that at higher concentrations, it

depresses the maximum response to Substance P, and its effects are poorly reversible with

washing.[5][6] This is in contrast to surmountable antagonists, which cause a parallel rightward

shift in the agonist dose-response curve without affecting the maximum response. The

insurmountable nature of MEN11467 is attributed to its slow dissociation from the NK1

receptor.[5][6]
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Caption: Insurmountable Antagonism of MEN11467.

Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the

pharmacological profile of MEN11467.

Radioligand Binding Assay for NK1 Receptor
Objective: To determine the binding affinity (Ki) of MEN11467 for the human NK1 receptor.
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Materials:

IM9 human lymphoblastoid cells (expressing NK1 receptors)

[³H]-Substance P (Radioligand)

MEN11467 (Test compound)

Unlabeled Substance P (for non-specific binding)

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MnCl₂, 0.02% BSA, and

peptidase inhibitors)

Glass fiber filters

Scintillation counter

Procedure:

Membrane Preparation: Homogenize IM9 cells in ice-cold buffer and centrifuge to pellet the

membranes. Resuspend the membrane pellet in fresh buffer.

Assay Setup: In a 96-well plate, add the cell membrane preparation, [³H]-Substance P at a

concentration near its Kd, and varying concentrations of MEN11467. For total binding, omit

MEN11467. For non-specific binding, add a high concentration of unlabeled Substance P.

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to

allow binding to reach equilibrium.

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound

from free radioligand.

Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound

radioligand.

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the

radioactivity using a scintillation counter.
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Data Analysis: Calculate the specific binding by subtracting non-specific binding from total

binding. Determine the IC50 value of MEN11467 from the competition curve and calculate

the Ki value using the Cheng-Prusoff equation.

In Vitro Functional Assay: Guinea Pig Isolated Ileum
Objective: To determine the functional antagonist potency (pKB) of MEN11467.

Materials:

Male Dunkin-Hartley guinea pigs

Krebs solution

Substance P methyl ester (Agonist)

MEN11467 (Antagonist)

Organ bath setup with isometric transducers

Procedure:

Tissue Preparation: Euthanize a guinea pig and dissect a segment of the terminal ileum.

Mount the tissue in an organ bath containing Krebs solution, maintained at 37°C and aerated

with 95% O₂ / 5% CO₂.

Equilibration: Allow the tissue to equilibrate under a resting tension (e.g., 1 g) for at least 60

minutes, with regular washing.

Agonist Concentration-Response Curve: Obtain a cumulative concentration-response curve

for Substance P methyl ester.

Antagonist Incubation: Wash the tissue and incubate with a known concentration of

MEN11467 for a predetermined period (e.g., 60 minutes).

Second Agonist Curve: In the continued presence of MEN11467, obtain a second

concentration-response curve for Substance P methyl ester.
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Data Analysis: Compare the agonist concentration-response curves in the absence and

presence of MEN11467. For insurmountable antagonists, a non-parallel rightward shift and a

depression of the maximal response will be observed. Calculate the pKB value from the shift

in the EC50 values.

In Vivo Model: Agonist-Induced Bronchoconstriction in
Guinea Pigs
Objective: To evaluate the in vivo efficacy (ID50) of MEN11467 in inhibiting NK1 receptor-

mediated bronchoconstriction.

Materials:

Male Dunkin-Hartley guinea pigs

Anesthetic (e.g., pentobarbital sodium)

Tracheal cannula and ventilator

Pressure transducer to measure pulmonary inflation pressure

[Sar⁹, Met(O₂)¹¹]SP (NK1 receptor agonist)

MEN11467

Procedure:

Animal Preparation: Anesthetize the guinea pig and insert a tracheal cannula. Ventilate the

animal artificially. Monitor pulmonary inflation pressure as an index of bronchoconstriction.

Drug Administration: Administer MEN11467 via the desired route (intravenous, intranasal, or

intraduodenal) at various doses.

Agonist Challenge: After a specified time, administer an intravenous bolus of the NK1

receptor agonist to induce bronchoconstriction.

Measurement: Record the peak increase in pulmonary inflation pressure.
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Data Analysis: Determine the dose of MEN11467 that causes a 50% inhibition of the agonist-

induced bronchoconstriction (ID50).

Experimental Workflow for In Vivo Efficacy Testing
The following diagram illustrates a typical workflow for assessing the in vivo efficacy of

MEN11467.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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